molecular formula C22H21N3O4S B11970865 (5E)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11970865
M. Wt: 423.5 g/mol
InChI Key: YKSMJLCMOISOCX-CPNJWEJPSA-N
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Description

(5E)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and various substituents such as ethoxy and methoxy groups

Preparation Methods

The synthesis of (5E)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.

    Formation of the Triazole Ring: The thiazole intermediate can then be reacted with hydrazine derivatives to form the triazole ring.

    Introduction of Substituents: The ethoxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

    Final Cyclization and Condensation: The final step involves the cyclization and condensation of the intermediate compounds to form the desired thiazolotriazole structure.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

(5E)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5E)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Due to its unique structure, it may exhibit pharmacological properties, making it a candidate for drug development and therapeutic applications.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(5E)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds, such as:

    Thiazolotriazoles: Compounds with similar thiazole and triazole ring structures but different substituents.

    Benzylidene Derivatives: Compounds with benzylidene groups attached to various heterocyclic rings.

    Ethoxy and Methoxy Substituted Compounds: Compounds with ethoxy and methoxy groups attached to different aromatic or heterocyclic rings.

Properties

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-(4-ethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H21N3O4S/c1-4-28-16-9-7-15(8-10-16)20-23-22-25(24-20)21(26)19(30-22)13-14-6-11-17(29-5-2)18(12-14)27-3/h6-13H,4-5H2,1-3H3/b19-13+

InChI Key

YKSMJLCMOISOCX-CPNJWEJPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)OCC)OC)/SC3=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC)OC)SC3=N2

Origin of Product

United States

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